molecular formula C15H24Cl2N2O B13734488 1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride CAS No. 13073-15-9

1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride

Cat. No.: B13734488
CAS No.: 13073-15-9
M. Wt: 319.3 g/mol
InChI Key: QDHUQMPIRLHXNS-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride is a chemical compound with a complex structure that includes an aminopropyl group, a phenyl group, and an isonipecotaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride typically involves multiple steps, starting with the preparation of the isonipecotaldehyde core. This can be achieved through the reaction of 4-phenylisonipecotic acid with appropriate reagents to form the aldehyde group. The aminopropyl group is then introduced through a nucleophilic substitution reaction, using 3-aminopropylamine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (such as temperature and pH), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The aminopropyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides can react with the aminopropyl group under basic conditions.

Major Products

    Oxidation: 1-(3-Carboxypropyl)-4-phenylisonipecotaldehyde.

    Reduction: 1-(3-Hydroxypropyl)-4-phenylisonipecotaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Similar in structure but with a longer alkyl chain.

    (3-Aminopropyl)triethoxysilane: Contains an aminopropyl group but is used primarily for surface functionalization.

    1-(3-Aminopropyl)imidazole: Contains an aminopropyl group but with an imidazole ring instead of an isonipecotaldehyde moiety.

Uniqueness

1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride is unique due to its combination of an aminopropyl group, a phenyl group, and an isonipecotaldehyde core. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of molecular targets, making it valuable for diverse scientific applications.

Properties

CAS No.

13073-15-9

Molecular Formula

C15H24Cl2N2O

Molecular Weight

319.3 g/mol

IUPAC Name

3-(4-formyl-4-phenylpiperidin-1-ium-1-yl)propylazanium;dichloride

InChI

InChI=1S/C15H22N2O.2ClH/c16-9-4-10-17-11-7-15(13-18,8-12-17)14-5-2-1-3-6-14;;/h1-3,5-6,13H,4,7-12,16H2;2*1H

InChI Key

QDHUQMPIRLHXNS-UHFFFAOYSA-N

Canonical SMILES

C1C[NH+](CCC1(C=O)C2=CC=CC=C2)CCC[NH3+].[Cl-].[Cl-]

Origin of Product

United States

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